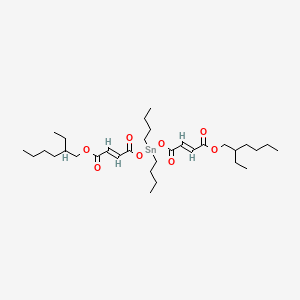
Dibutyltin-bis-ethylhexylmaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltin-bis-ethylhexylmaleate is an organotin compound belonging to the dialkyl family of organotins. It is primarily used as a Lewis Acid-based homogeneous catalyst in various chemical reactions, particularly in silicone and polyurethane applications . This compound is characterized by its moderate reactivity compared to other dibutyltin-based products .
Preparation Methods
The synthesis of Dibutyltin-bis-ethylhexylmaleate typically involves the reaction of dibutyltin oxide with ethylhexylmaleate under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete conversion. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Dibutyltin-bis-ethylhexylmaleate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It participates in substitution reactions where the ethylhexylmaleate ligands can be replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Dibutyltin-bis-ethylhexylmaleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dibutyltin-bis-ethylhexylmaleate exerts its effects involves its role as a Lewis Acid. It facilitates various chemical reactions by accepting electron pairs from other molecules, thereby lowering the activation energy required for the reaction. This compound primarily targets the functional groups in the reactants, promoting polymerization and crosslinking reactions .
Comparison with Similar Compounds
Dibutyltin-bis-ethylhexylmaleate is unique due to its specific ligand structure, which provides moderate reactivity compared to other dibutyltin compounds. Similar compounds include:
Dibutyltin Dilaurate: Known for its higher reactivity and used in similar applications.
Dibutyltin Dineodecanoate: Another dibutyltin compound with different ligand structures and reactivity profiles.
Dibutyltin Diacetate: Used in applications requiring faster reaction rates. The uniqueness of this compound lies in its balanced reactivity, making it suitable for applications requiring moderate reaction rates and gradual curing.
Properties
Molecular Formula |
C32H56O8Sn |
|---|---|
Molecular Weight |
687.5 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7+;;; |
InChI Key |
NBZNVCBJBGDRJI-FTHVFMQUSA-L |
Isomeric SMILES |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(CCCC)CCCC)CC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















